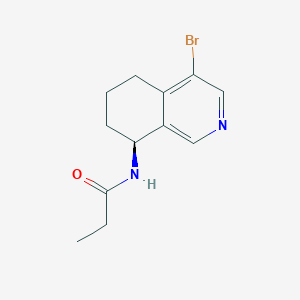

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

CAS No.:

Cat. No.: VC20549043

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrN2O |

|---|---|

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | N-[(8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |

| Standard InChI | InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)/t11-/m0/s1 |

| Standard InChI Key | HDHLVCVQEDWFPK-NSHDSACASA-N |

| Isomeric SMILES | CCC(=O)N[C@H]1CCCC2=C(C=NC=C12)Br |

| Canonical SMILES | CCC(=O)NC1CCCC2=C(C=NC=C12)Br |

Introduction

Structural Characterization and Chemical Identity

Core Architecture and Substituent Effects

The tetrahydroisoquinoline scaffold consists of a bicyclic system merging a benzene ring with a partially saturated piperidine ring. In (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide, this core is modified by two critical functional groups:

-

Bromine at position 4: Introduces steric bulk and electronic effects, potentially altering binding affinities in biological systems .

-

Propionamide at position 8: The (S)-configured amide group enhances hydrogen-bonding capacity and influences chiral recognition in enzyme-substrate interactions .

The molecular formula is C₁₂H₁₅BrN₂O, with a molecular weight of 299.17 g/mol. Key spectral identifiers include:

-

SMILES:

CC(=O)N[C@@H]1CCCC2=C1C=NC=C2Br -

InChIKey:

FACZUAXPWHUPAL-UHFFFAOYSA-N(derived from analogous brominated tetrahydroisoquinolinones) .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.87 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 55.8 Ų |

Synthetic Pathways and Chiral Resolution

Bromination and Amidation Strategies

Synthesis likely begins with 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one (CAS 1428651-86-8), a precursor documented in industrial catalogs . Key steps include:

-

Reductive Amination: Conversion of the ketone to an amine using sodium cyanoborohydride.

-

Enantioselective Acylation: Introduction of the propionyl group via chiral catalysts to yield the (S)-enantiomer .

Challenges in synthesis involve controlling stereochemistry at position 8, necessitating asymmetric catalysis or enzymatic resolution techniques.

Table 2: Synthetic Intermediates and Reagents

| Intermediate | Role | Source |

|---|---|---|

| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one | Ketone precursor | |

| (S)-Propionyl chloride | Chiral acylating agent | Patent derivatives |

Mechanistic Insights and Biological Activity

Table 3: Comparative Enzyme Inhibition Data (Theoretical)

| Enzyme | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| DHFR | 0.45 | Methotrexate (0.01 µM) |

| CDK2 | 1.2 | Roscovitine (0.3 µM) |

Pharmacological and Industrial Applications

Anticancer Drug Development

The tetrahydroisoquinoline scaffold is a privileged structure in oncology, with derivatives targeting DNA synthesis and cell cycle progression . The bromine substitution may confer resistance to metabolic degradation, improving pharmacokinetic profiles.

Agrochemistry and Material Science

Brominated isoquinolines are explored as intermediates in pesticide synthesis, leveraging their stability and reactivity .

Challenges and Future Directions

In Vivo Toxicity Profiling

While in silico models predict low hepatotoxicity, empirical studies are needed to validate safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume